molecular formula C7H5N3O2 B1367026 3-Methyl-5-nitropicolinonitrile CAS No. 65169-63-3

3-Methyl-5-nitropicolinonitrile

Cat. No. B1367026
CAS RN: 65169-63-3
M. Wt: 163.13 g/mol
InChI Key: KMSQJNWARXZFII-UHFFFAOYSA-N
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Description

3-Methyl-5-nitropicolinonitrile is a chemical compound with the CAS Number: 65169-63-3 . It has a molecular weight of 163.14 and its IUPAC name is 3-methyl-5-nitro-2-pyridinecarbonitrile .


Molecular Structure Analysis

The molecular formula of 3-Methyl-5-nitropicolinonitrile is C7H5N3O2 . The InChI code is 1S/C7H5N3O2/c1-5-2-6 (10 (11)12)4-9-7 (5)3-8/h2,4H,1H3 .


Physical And Chemical Properties Analysis

3-Methyl-5-nitropicolinonitrile is a solid at room temperature . It has a molecular weight of 163.14 . The density is 1.346 g/cm3 . The boiling point is 366.602ºC at 760 mmHg .

Scientific Research Applications

  • Synthesis of PHD2 Inhibitors :3-Methyl-5-nitropicolinonitrile is used in the synthesis of N-(5-(4-cyanophenyl)-3-hydroxypicolinoyl)glycine, a promising PHD2 inhibitor for treating anemia. An improved and scalable synthetic method for this compound starting from commercially available 5-bromo-3-nitropicolinonitrile is noted for its increased yield and efficiency (Lei et al., 2015).

  • Creation of Thieno[3,2-b]pyridine Derivatives :This chemical is involved in the preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates, leading to the formation of various di(hetero)arylamines and tetracyclic compounds through palladium-catalyzed couplings and intramolecular cyclizations (Calhelha & Queiroz, 2010).

  • Antimicrobial and Tuberculostatic Applications :Derivatives of 3-Methyl-5-nitropicolinonitrile have been synthesized and evaluated for their antimicrobial and tuberculostatic activities. Some derivatives have shown significant activity against Gram-positive bacteria and tuberculosis, indicating potential for drug development (Gobis et al., 2022).

  • Synthesis of 2-Isoxazolines :It is used in the regiocontrol of nitrile oxide cycloadditions to allyl alcohols, leading to the exclusive synthesis of 5-hydroxymethyl-4-methyl-3-phenyl-2-isoxazoline (Kanemasa et al., 1992).

  • Preparation of Isotope-Labeled Derivatives :The compound plays a role in the preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives for quantifying trace levels of nitrofuran residues in foods (Delatour et al., 2003).

  • Antimalarial Research :It contributes to the synthesis and quantitative structure-activity relationships of compounds with antimalarial activity (Werbel et al., 1986).

  • Spectroscopy and Electronic Studies :Studies on the UV spectra of nitro derivatives including 3-methyl-5-nitropicolinonitrile have provided insights into the electronic interactions and steric effects of various substituents (Lorenc & Puszko, 1998).

Safety And Hazards

The safety information for 3-Methyl-5-nitropicolinonitrile includes several hazard statements: H302-H315-H319-H332-H335 . The precautionary statements include P280-P305+P351+P338-P310 . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

3-methyl-5-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c1-5-2-6(10(11)12)4-9-7(5)3-8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSQJNWARXZFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496642
Record name 3-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitropicolinonitrile

CAS RN

65169-63-3
Record name 3-Methyl-5-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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